molecular formula C13H19N B14563389 1-Methyl-2-(2-methylphenyl)piperidine CAS No. 61858-24-0

1-Methyl-2-(2-methylphenyl)piperidine

Cat. No.: B14563389
CAS No.: 61858-24-0
M. Wt: 189.30 g/mol
InChI Key: QTWXZWLJOKZCJI-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylphenyl)piperidine is an organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the first position and a 2-methylphenyl group at the second position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-methylphenyl)piperidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sodium hydride.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted piperidines.

Comparison with Similar Compounds

Properties

CAS No.

61858-24-0

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-methyl-2-(2-methylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)2/h3-4,7-8,13H,5-6,9-10H2,1-2H3

InChI Key

QTWXZWLJOKZCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2C

Origin of Product

United States

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